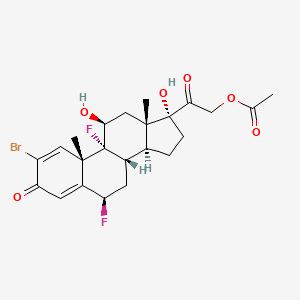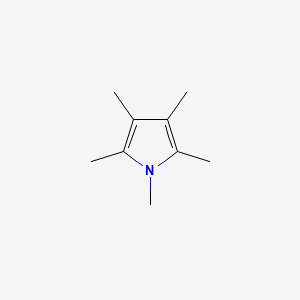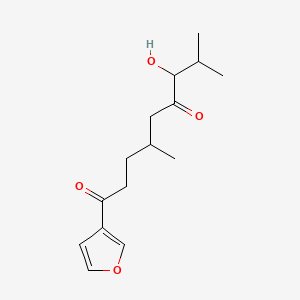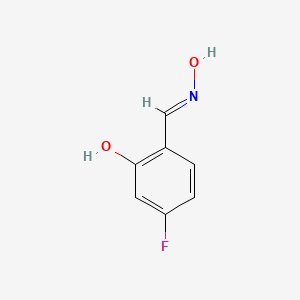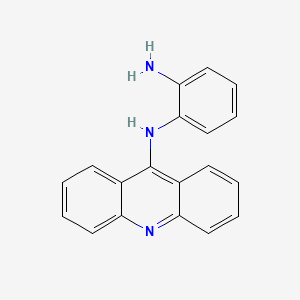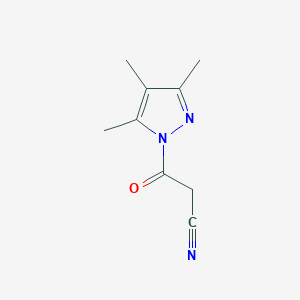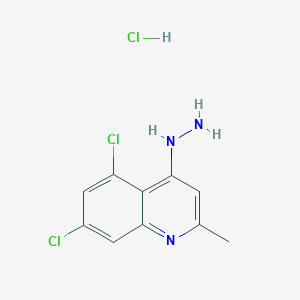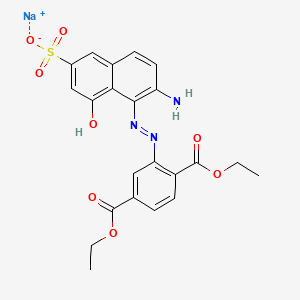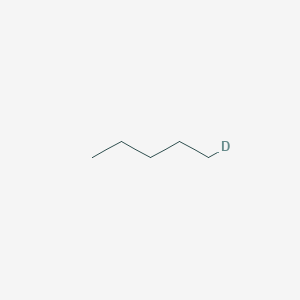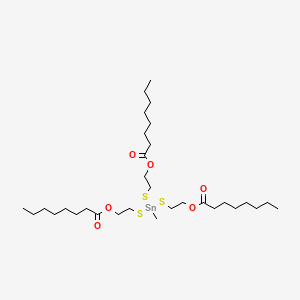
tert-Butyl isononaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isononaneperoxoate: is an organic peroxide compound with the molecular formula C13H26O3 . It is primarily used as a polymerization initiator for various monomers such as ethylene, styrene, methyl methacrylate, and allylic compounds . This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl isononaneperoxoate can be synthesized through the esterification of isononanoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs in a nonaqueous medium at low temperatures (0–5°C) to prevent decomposition of the peroxide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the stability and purity of the product. The use of advanced calorimetric technology helps in monitoring the thermal stability and decomposition behavior of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isononaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions:
Oxidation: this compound can be used as an oxidizing agent in the presence of catalysts such as transition metals.
Major Products Formed:
Polymerization: The major products are polymers such as polyethylene, polystyrene, and polymethyl methacrylate.
Oxidation: The major products depend on the substrate being oxidized but can include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
tert-Butyl isononaneperoxoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator for the synthesis of various polymers.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of plastics, resins, and rubber
Mechanism of Action
The primary mechanism of action of tert-butyl isononaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymers. The compound can also participate in oxidation reactions by transferring oxygen atoms to substrates .
Comparison with Similar Compounds
- tert-Butyl peroxyacetate
- tert-Butyl peroxybutyrate
- tert-Butyl phenylperoxyacetate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl isononaneperoxoate is unique due to its specific structure and stability, which makes it an effective polymerization initiator. Compared to other tert-butyl peroxides, it has a higher decomposition temperature and better thermal stability, making it suitable for industrial applications where controlled polymerization is essential .
Properties
CAS No. |
27836-52-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-11(2)9-7-6-8-10-12(14)15-16-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
ZUSDEBDNDIJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


